molecular formula C16H26N4O3 B5049200 methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate

methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate

Cat. No. B5049200
M. Wt: 322.40 g/mol
InChI Key: VDJDGYYOCJXYJR-ZDUSSCGKSA-N
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Description

“Methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a privileged structure motif that has received a great deal of attention in academics and industry . Even though it’s absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . Using the “click chemistry” approach, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were prepared and examined for their antiproliferative activity .


Molecular Structure Analysis

The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The first step employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD). The reaction afforded the expected compound in 86% yield .


Physical And Chemical Properties Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Mechanism of Action

The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme. A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Safety and Hazards

The safety of these compounds was also evaluated on MRC-5 as a normal cell line .

Future Directions

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Furthermore, several biological activities of this promising heterocycle will also be discussed . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

properties

IUPAC Name

methyl (2S)-2-[(1-cyclohexyltriazole-4-carbonyl)amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-11(2)9-13(16(22)23-3)17-15(21)14-10-20(19-18-14)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3,(H,17,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJDGYYOCJXYJR-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CN(N=N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=CN(N=N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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